molecular formula C15H23N3O4 B12104009 H-Pro-Pro-Pro-OH

H-Pro-Pro-Pro-OH

Cat. No.: B12104009
M. Wt: 309.36 g/mol
InChI Key: SBVPYBFMIGDIDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Pro-Pro-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The proline residues are typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethoxycarbonyl), to prevent unwanted side reactions .

    Coupling Reaction: The first proline residue is attached to the resin through a coupling reaction using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).

    Repetition: Steps 1 and 2 are repeated for the second and third proline residues.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Pro-Pro-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Pro-Pro-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-Pro-Pro-OH involves its interaction with specific molecular targets. As a tripeptide, it can bind to enzymes and receptors, modulating their activity. For example, it can act as a substrate or inhibitor for proteases, influencing protein cleavage and processing pathways . The exact molecular targets and pathways depend on the specific context and application.

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

1-[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)

InChI Key

SBVPYBFMIGDIDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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